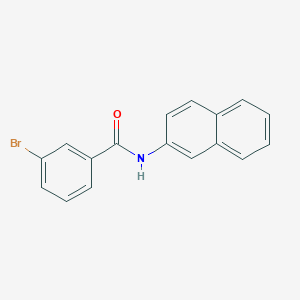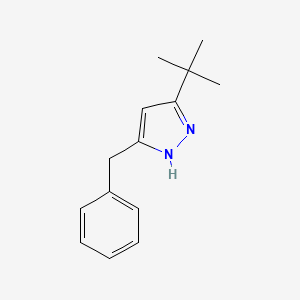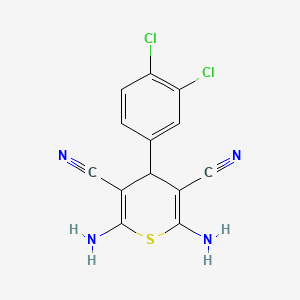
3-bromo-N-2-naphthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 3-Bromo-N-2-naphthylbenzamide involves bromination and amide formation reactions. For example, compounds such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinones are synthesized from 2,3-dibromo-1,4-naphthoquinone through a reaction mechanism that involves nucleophilic substitution and amide bond formation (Salunke-Gawali et al., 2014). Such methodologies can be adapted for the synthesis of 3-Bromo-N-2-naphthylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant interactions that influence their crystalline arrangement and molecular conformation. For instance, the structure of (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide reveals a dihedral angle between the benzene ring and the naphthyl ring system, indicating intramolecular hydrogen bonding (Cao & Lu, 2009). Such structural insights are crucial for understanding the behavior and reactivity of 3-Bromo-N-2-naphthylbenzamide.
Chemical Reactions and Properties
The chemical reactions involving bromo and naphthyl groups, such as the Ullmann coupling reaction, are pivotal for constructing complex aromatic systems. The copper-promoted Ullmann reaction, for example, showcases the synthesis of atropisomeric compounds through a diastereoselective process, which could be relevant for derivatizing 3-Bromo-N-2-naphthylbenzamide (Miyano et al., 1984). These reactions underscore the compound's versatile reactivity, particularly in forming bond linkages crucial for pharmaceutical and material science applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces within the compound. While specific data on 3-Bromo-N-2-naphthylbenzamide was not found, related studies suggest that factors like hydrogen bonding, π-π stacking interactions, and halogen contacts play significant roles in determining these properties (Smith & Lynch, 2013).
Propriétés
IUPAC Name |
3-bromo-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNIRMPFRLVBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(naphthalen-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5528311.png)

![6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5528329.png)
![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)

![1-(2,3-dihydro-1H-inden-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5528337.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)


![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)
![4-[(diethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5528386.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)